8-tert-Butyl-3,4-dihydro-2H-1,5-benzodioxepin-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-tert-Butyl-3,4-dihydro-2H-1,5-benzodioxepin-7-ol is a chemical compound that belongs to the class of benzodioxepines This compound is characterized by a seven-membered ring fused to a benzene ring, with a tert-butyl group and a hydroxyl group attached to the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-tert-Butyl-3,4-dihydro-2H-1,5-benzodioxepin-7-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of catechol with tert-butyl bromide in the presence of a base to form the tert-butyl ether. This intermediate is then subjected to cyclization using a suitable reagent, such as a Lewis acid, to form the benzodioxepin ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
8-tert-Butyl-3,4-dihydro-2H-1,5-benzodioxepin-7-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding dihydro derivative.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require the use of strong acids or bases, depending on the desired functional group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce a dihydro derivative .
Scientific Research Applications
8-tert-Butyl-3,4-dihydro-2H-1,5-benzodioxepin-7-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 8-tert-Butyl-3,4-dihydro-2H-1,5-benzodioxepin-7-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity. The benzodioxepin ring system can interact with various enzymes and receptors, modulating their function .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 8-hydroxy-3,4-dihydroquinoline-1 (2H)-carboxylate: Similar in structure but with a quinoline ring instead of a benzodioxepin ring.
tert-Butyl 8-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate: Contains an isoquinoline ring, differing in the position of the nitrogen atom.
Uniqueness
8-tert-Butyl-3,4-dihydro-2H-1,5-benzodioxepin-7-ol is unique due to its benzodioxepin ring system, which imparts distinct chemical and biological properties.
Properties
CAS No. |
63712-30-1 |
---|---|
Molecular Formula |
C13H18O3 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
8-tert-butyl-3,4-dihydro-2H-1,5-benzodioxepin-7-ol |
InChI |
InChI=1S/C13H18O3/c1-13(2,3)9-7-11-12(8-10(9)14)16-6-4-5-15-11/h7-8,14H,4-6H2,1-3H3 |
InChI Key |
YOYOENYKUKADJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1O)OCCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.